molecular formula C17H25N3O3S B4284102 methyl 3-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No. B4284102
M. Wt: 351.5 g/mol
InChI Key: IBBVWKKMWACKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCC-952 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is essential for the growth and survival of cancer cells, making MCC-952 a promising candidate for cancer therapy. In addition, MCC-952 has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

MCC-952 works by inhibiting the protein-protein interaction between c-Myc and Max, which is essential for the transcriptional activation of genes involved in cell growth and proliferation. By disrupting this interaction, MCC-952 inhibits the growth and survival of cancer cells. In addition, MCC-952 has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and physiological effects:
MCC-952 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and proliferation. In addition, MCC-952 has also been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. Furthermore, MCC-952 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of MCC-952 is its specificity for the c-Myc/Max interaction, which reduces the potential for off-target effects. In addition, MCC-952 has shown promising results in preclinical models of cancer and neurological disorders, making it a promising candidate for further development. However, one of the limitations of MCC-952 is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of MCC-952. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent analogs of MCC-952 with improved solubility and bioavailability. Furthermore, the combination of MCC-952 with other cancer therapies may enhance its efficacy and reduce the potential for drug resistance. Finally, the clinical development of MCC-952 in patients with cancer and neurological disorders will be an important area of future research.

Scientific Research Applications

MCC-952 has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. In addition, MCC-952 has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. Furthermore, MCC-952 has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

methyl 3-[(4-cyclohexylpiperazine-1-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-23-16(21)15-14(7-12-24-15)18-17(22)20-10-8-19(9-11-20)13-5-3-2-4-6-13/h7,12-13H,2-6,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBVWKKMWACKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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